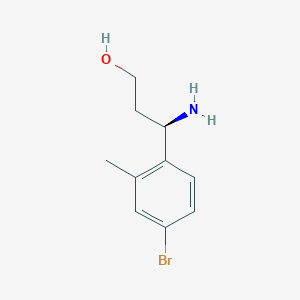

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

Description

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is a chiral amino alcohol featuring a brominated and methyl-substituted aromatic ring. Its structure comprises a propan-1-ol backbone with an amino group at the third carbon and a 4-bromo-2-methylphenyl substituent.

For instance, (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol () shares the brominated phenyl group but lacks the 2-methyl substitution. This methyl group in the target compound likely increases molar mass, steric hindrance, and lipophilicity compared to its non-methylated counterpart . Such modifications could enhance binding specificity in pharmaceutical contexts or alter solubility in synthetic processes.

Properties

IUPAC Name |

(3R)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLUWTQERIMULU-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)[C@@H](CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Alkylation

The 4-bromo-2-methylphenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can attach the bromomethylphenyl moiety to a propanol backbone.

Amination Strategies

Primary methods for introducing the amino group include:

-

Reductive Amination : Ketone intermediates are reacted with ammonia or amines under hydrogenation conditions.

-

Epoxide Ring-Opening : Epoxide precursors react with ammonia, yielding β-amino alcohols with stereochemical control.

Example Protocol

-

Synthesis of (3R)-3-Nitro Intermediate :

Catalytic Hydrogenation Methods

Transition metal catalysts are critical for selective reductions:

Palladium-Catalyzed Transfer Hydrogenation

Pd/C facilitates the reduction of nitroarenes to amines using methanol as a hydrogen donor. This method avoids high-pressure H₂ and achieves yields up to 89%.

Reaction Conditions

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| 4% Pd/C | Methanol | 130°C | 89% |

Asymmetric Hydrogenation

Chiral catalysts like Rh(I)-DuPhos enable enantioselective synthesis of the (3R) configuration. For example, hydrogenation of α-ketoamide intermediates achieves >90% enantiomeric excess (ee).

Stereoselective Synthesis Techniques

Sharpless Aminohydroxylation

This method directly installs amino and hydroxyl groups across double bonds. Using (DHQ)₂PHAL as a chiral ligand, styrene derivatives are converted to β-amino alcohols with 90–99% ee.

Mitsunobu Reaction

The Mitsunobu reaction couples alcohols with amines, retaining stereochemistry. For instance, (3R)-configured precursors are synthesized using DIAD and triphenylphosphine.

Stereochemical Outcomes

| Method | Diastereoselectivity | ee |

|---|---|---|

| Sharpless Amino-OH | 95:5 (anti:syn) | 98% |

| Mitsunobu Reaction | >99% retention | N/A |

Solvent and Catalyst Systems

Optimal solvent-catalyst combinations enhance reaction efficiency:

Solvent Effects

Catalyst Selection

| Catalyst | Application | Yield Improvement |

|---|---|---|

| Ni(acac)₂ | Cross-coupling reactions | 15–20% |

| BF₃·Et₂O | Friedel-Crafts alkylation | 10–25% |

Purification and Crystallization Strategies

Final purification ensures high enantiopurity:

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the bromine atom to a hydrogen atom.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL has been investigated for its role as a potential drug candidate. Its structural attributes allow it to interact with various biological targets, making it suitable for the development of pharmaceuticals aimed at treating disorders related to ion channel dysfunctions, such as cystic fibrosis.

Case Study: CFTR Modulators

Recent studies have highlighted compounds similar to (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL as potential modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds have shown promise in enhancing CFTR function, which is crucial for managing cystic fibrosis symptoms. For instance, structure-based drug discovery approaches have identified several ligands that bind to CFTR, showcasing the potential of this compound class in therapeutic applications .

Biological Research

The compound's ability to modulate enzyme activity suggests its utility in biochemical research. Initial findings indicate that it may selectively bind to certain enzymes or receptors, influencing their activity in metabolic pathways.

Interaction Studies

Research has focused on how (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL interacts with biological targets. Preliminary data suggest it may act as an inhibitor or modulator in various biochemical pathways, although detailed mechanisms remain to be elucidated.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molar Mass: The target compound’s 2-methyl group increases its molar mass (~244.1 g/mol) compared to the non-methylated 4-bromo analog (230.1 g/mol) . Halogen type significantly impacts molar mass; the trifluoromethyl (CF₃) group in raises its mass to 253.65 g/mol despite having fewer carbons .

Electron-withdrawing groups (e.g., CF₃ in , Cl in ) lower the electron density of the aromatic ring, which could stabilize the amino group’s protonation state and alter solubility .

Predicted Physical Properties :

- The 4-bromo analog () has a predicted boiling point of 348.6°C, reflecting strong intermolecular forces (e.g., hydrogen bonding from the -OH and -NH₂ groups) .

- Dichloro and trifluoromethyl substituents (–4) likely increase lipophilicity, making these compounds less water-soluble than brominated analogs .

Biological Activity

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, a hydroxyl group, and a brominated aromatic ring, positions it as a candidate for various biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is C10H14BrNO, with a molecular weight of approximately 244.13 g/mol. The compound's stereochemistry is defined by its R configuration at the chiral center, influencing its biological interactions.

Key Structural Features:

- Amino group (-NH2) : Implicated in neurotransmitter interactions.

- Hydroxyl group (-OH) : May enhance solubility and reactivity.

- Brominated aromatic ring : Contributes to the compound's electronic properties and potential receptor interactions.

Biological Activity Overview

Preliminary studies suggest that (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL exhibits notable biological activities, particularly in the field of neuropharmacology. Its interactions with neurotransmitter systems indicate potential effects on serotonin and dopamine pathways, which are critical in various neurological conditions.

- Enzyme Modulation : Initial findings indicate that the compound may act as an inhibitor or modulator of specific enzymes involved in neurotransmission.

- Receptor Interaction : The structure suggests potential binding to receptors associated with neurotransmitter signaling, which could lead to alterations in physiological responses.

Comparative Analysis with Related Compounds

To better understand the unique properties of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL | Structure | Contains a fluorine atom; may exhibit different biological activity due to fluorine's electronegativity. |

| (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL | Structure | Chlorine atom instead of bromine; may show different reactivity. |

| (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL | Structure | Fluorine positioned differently; variations in binding affinity possible. |

Neuropharmacological Studies

Research has indicated that compounds similar to (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL often interact with neurotransmitter systems. For example, studies on structurally related compounds have shown their ability to modulate serotonin receptors, which could imply similar effects for this compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the effects of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL on cell lines expressing neurotransmitter receptors. These studies suggest that the compound can influence ion flux and receptor activation, indicating its potential as a therapeutic agent for neurological disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL, and how does stereochemistry influence reaction conditions?

- Methodological Answer :

- Core Strategy : Start with chiral precursors (e.g., enantiopure amino alcohols) or employ asymmetric catalysis to establish the (R)-configuration. For example, use Sharpless epoxidation or enzymatic resolution for stereocontrol .

- Key Steps :

Bromoaryl Introduction : Suzuki-Miyaura cross-coupling with a 4-bromo-2-methylphenyl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O at 80°C) .

Amino-Propanol Backbone : Reductive amination of ketones or hydroxyl group protection/deprotection (e.g., Boc-protected intermediates, followed by TFA cleavage) .

Q. What spectroscopic techniques confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for bromophenyl), methyl groups (δ 2.3–2.6 ppm), and hydroxyl/amino protons (broad signals at δ 1.5–3.5 ppm) .

- NOESY : Confirm spatial proximity of the (R)-configured amino group to the bromophenyl substituent.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with similar compounds like 3-amino-3-(4-methylphenyl)propan-1-ol) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calc. for C₁₀H₁₃BrNO: 258.02) .

Q. How does the bromo substituent affect the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The bromine atom increases logP (hydrophobicity), measured via reversed-phase HPLC. Compare with analogs (e.g., 4-fluorophenyl derivatives show lower logP) .

- Hydrogen Bonding : The -OH and -NH₂ groups participate in intermolecular H-bonding, affecting solubility (tested in polar solvents like DMSO vs. nonpolar hexane) .

- Stability : Bromine’s electron-withdrawing effect may reduce oxidative degradation (assess via TGA/DSC under air vs. inert atmospheres) .

Advanced Research Questions

Q. How can transition metal-catalyzed cross-coupling reactions be optimized for regioselective bromophenyl introduction?

- Methodological Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki-Miyaura coupling efficiency .

- Substrate Design : Use ortho-methyl-substituted boronic acids to sterically hinder undesired coupling positions .

- Reaction Monitoring : Track regioselectivity via LC-MS and compare with computational predictions (DFT studies on transition-state energies) .

Q. What strategies mitigate enantiomeric impurities during asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to enforce (R)-configuration .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) or organocatalysts to racemize undesired enantiomers in situ .

- Purification : Combine chiral stationary phase chromatography with crystallization (e.g., tartrate salt formation) .

Q. How does computational modeling predict reactivity in catalytic systems for this compound?

- Methodological Answer :

- DFT Calculations : Model Pd-catalyzed coupling transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- MD Simulations : Study solvent effects (e.g., DMF vs. THF) on reaction kinetics using force fields like OPLS-AA .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction yields for bromophenyl analogs .

Q. What are the challenges in regioselective bromination for synthesizing intermediates?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., -SO₃H) on the phenyl ring to guide electrophilic bromination to the para position .

- Metal-Mediated Bromination : Use CuBr₂ or NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl₃) to control regiochemistry .

- Post-Functionalization : Brominate pre-assembled propanol intermediates to avoid side reactions at the amino/hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.